Cas no 2137904-08-4 (4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde)

4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde is a brominated thiazole derivative featuring a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the bromo-thiazole moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic frameworks. The aldehyde group offers versatility for further functionalization, including condensation or reduction reactions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and compatibility with various reaction conditions underscore its utility in synthetic workflows.
4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde structure
2137904-08-4 structure
Product name:4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde
CAS No:2137904-08-4
MF:C12H10BrNOS
MW:296.182900905609
CID:6560122
PubChem ID:165456748

4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-738966
    • 2137904-08-4
    • 4-(4-bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde
    • 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde
    • Inchi: 1S/C12H10BrNOS/c1-7-4-10(8(2)3-9(7)5-15)12-14-11(13)6-16-12/h3-6H,1-2H3
    • InChI Key: TXQLIFPTRWMHQP-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C2C=C(C)C(C=O)=CC=2C)=N1

Computed Properties

  • Exact Mass: 294.96665g/mol
  • Monoisotopic Mass: 294.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 58.2Ų

4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738966-1.0g
4-(4-bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde
2137904-08-4
1g
$0.0 2023-06-06

Additional information on 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde

Research Brief on 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde (CAS: 2137904-08-4)

In recent years, the compound 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde (CAS: 2137904-08-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole-containing aldehyde derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting infectious diseases and cancer. The unique structural features of this compound, including the bromo-thiazole moiety and the aldehyde functional group, make it a versatile building block for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde as a precursor for the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The researchers employed a structure-activity relationship (SAR) approach to modify the aldehyde group, leading to the development of a series of derivatives with enhanced antibacterial activity against multidrug-resistant strains of Escherichia coli and Pseudomonas aeruginosa. The study highlighted the critical role of the bromo-thiazole moiety in maintaining the compounds' binding affinity to the efflux pump proteins.

Another significant application of this compound was reported in a 2024 Nature Communications article, where it served as a key intermediate in the synthesis of covalent inhibitors for KRAS G12C, a prevalent oncogenic mutation in non-small cell lung cancer. The aldehyde functionality of 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde was strategically utilized to form reversible covalent bonds with the cysteine residue of the mutant KRAS protein. This approach resulted in compounds with improved selectivity and pharmacokinetic properties compared to existing KRAS inhibitors.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde. A 2023 Organic Process Research & Development publication described a novel continuous flow synthesis method that improved the yield to 78% while reducing the generation of hazardous byproducts. This technological innovation addresses previous challenges in scaling up production, making the compound more accessible for pharmaceutical development.

The compound's mechanism of action has been further elucidated through computational studies. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) revealed that the bromo-thiazole group of 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde participates in crucial π-π stacking interactions with aromatic amino acid residues in target proteins, while the aldehyde group forms hydrogen bonds with key catalytic residues. These insights are guiding the rational design of more potent derivatives.

Looking forward, the versatility of 4-(4-Bromo-1,3-thiazol-2-yl)-2,5-dimethylbenzaldehyde continues to inspire new research directions. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) development, where the compound's ability to form stable interactions with both target proteins and E3 ubiquitin ligases could be leveraged. Additionally, its application in fluorescent probe design for cellular imaging is being actively investigated, taking advantage of the thiazole ring's photophysical properties.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd